Cas no 85965-73-7 ((3-Chloro-4-methoxyphenyl)thiourea)

(3-Chloro-4-methoxyphenyl)thiourea is a thiourea derivative characterized by the presence of chloro and methoxy substituents on the phenyl ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its structural features, including the electron-donating methoxy group and electron-withdrawing chloro group, make it valuable for constructing heterocyclic frameworks or as a precursor in medicinal chemistry applications. The thiourea moiety offers potential for coordination chemistry and serves as a building block for bioactive molecules. The compound's stability and reactivity under controlled conditions contribute to its utility in specialized synthetic pathways. Proper handling is advised due to the presence of reactive functional groups.
(3-Chloro-4-methoxyphenyl)thiourea structure
85965-73-7 structure
商品名:(3-Chloro-4-methoxyphenyl)thiourea
CAS番号:85965-73-7
MF:C8H9ClN2OS
メガワット:216.687859296799
CID:5707822
PubChem ID:15920526

(3-Chloro-4-methoxyphenyl)thiourea 化学的及び物理的性質

名前と識別子

    • 85965-73-7
    • EN300-66323
    • Z291279070
    • (3-chloro-4-methoxyphenyl)thiourea
    • AKOS009155071
    • (3-Chloro-4-methoxyphenyl)thiourea
    • インチ: 1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
    • InChIKey: AKTRNWGJVKXGOV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1OC)NC(N)=S

計算された属性

  • せいみつぶんしりょう: 216.0124118g/mol
  • どういたいしつりょう: 216.0124118g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 79.4Ų

(3-Chloro-4-methoxyphenyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C378020-250mg
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7
250mg
$ 275.00 2022-04-01
Enamine
EN300-66323-0.25g
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
0.25g
$116.0 2023-06-20
Enamine
EN300-66323-2.5g
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
2.5g
$614.0 2023-06-20
Aaron
AR01AAKW-50mg
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
50mg
$98.00 2025-02-14
Aaron
AR01AAKW-100mg
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
100mg
$140.00 2025-02-14
Aaron
AR01AAKW-500mg
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
500mg
$325.00 2025-02-14
Aaron
AR01AAKW-250mg
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
250mg
$185.00 2025-02-14
Aaron
AR01AAKW-5g
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
5g
$1274.00 2025-02-14
Aaron
AR01AAKW-10g
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
10g
$1876.00 2023-12-15
1PlusChem
1P01AACK-50mg
(3-chloro-4-methoxyphenyl)thiourea
85965-73-7 95%
50mg
$124.00 2024-04-21

(3-Chloro-4-methoxyphenyl)thiourea 関連文献

(3-Chloro-4-methoxyphenyl)thioureaに関する追加情報

(3-Chloro-4-methoxyphenyl)thiourea: A Comprehensive Overview

(3-Chloro-4-methoxyphenyl)thiourea, also known by its CAS number 85965-73-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiourea functional group with a substituted phenyl ring. The phenyl ring in this compound is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position, giving it the name 3-chloro-4-methoxyphenyl thiourea. This combination of substituents imparts distinctive chemical and physical properties to the compound, making it a valuable material for various applications.

The synthesis of (3-chloro-4-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide. This reaction pathway is well-documented in the literature and is considered a standard method for preparing thioureas. The product is obtained as a crystalline solid, which can be further purified through recrystallization techniques to ensure high purity. The compound's solubility in various solvents, including water and common organic solvents, has been extensively studied, making it suitable for use in different chemical processes.

Recent studies have highlighted the potential of (3-chloro-4-methoxyphenyl)thiourea in the field of coordination chemistry. Researchers have explored its ability to act as a ligand in the formation of metal complexes, particularly with transition metals such as copper, nickel, and zinc. These metal complexes have shown promising catalytic activity in various organic transformations, including oxidation reactions and asymmetric catalysis. The presence of the thiourea group provides strong donor properties, enabling effective coordination with metal centers. Additionally, the substituents on the phenyl ring (chlorine and methoxy groups) contribute to the electronic and steric properties of the ligand, further enhancing its versatility in coordination chemistry.

In terms of biological applications, (3-chloro-4-methoxyphenyl)thiourea has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits moderate activity against various bacterial and fungal strains. The mechanism behind this activity is believed to involve interference with cellular processes such as protein synthesis or membrane integrity. Furthermore, ongoing research is exploring its potential as an antiviral agent, particularly against enveloped viruses like herpes simplex virus (HSV). These findings underscore the compound's potential in drug discovery and development.

The electronic properties of (3-chloro-4-methoxyphenyl)thiourea have also been studied using computational chemistry methods. Density functional theory (DFT) calculations have revealed that the compound exhibits a conjugated system across its structure, which contributes to its electronic stability. The presence of electron-withdrawing groups (such as chlorine) and electron-donating groups (such as methoxy) creates a balance in electron distribution, making the compound suitable for applications in optoelectronics. For instance, thin films of this compound have been tested for their potential use in organic light-emitting diodes (OLEDs), where they show promising electroluminescent properties.

Another area where (3-chloro-4-methoxyphenyl)thiourea has shown promise is in polymer science. Researchers have explored its use as a building block for constructing supramolecular assemblies and polymer networks. The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for designing stimuli-responsive materials. These materials can exhibit reversible changes in their physical properties upon exposure to external stimuli such as temperature or light, opening up new possibilities in smart materials technology.

In conclusion, (3-chloro-4-methoxyphenyl)thiourea, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from coordination chemistry and drug discovery to optoelectronics and polymer science. As researchers delve deeper into understanding its properties and potential uses, this compound is likely to play an increasingly important role in advancing modern materials science and technology.

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(CAS:85965-73-7)(3-Chloro-4-methoxyphenyl)thiourea
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清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ